molecular formula C8H15N B14057129 1-(Cyclohex-1-en-1-yl)ethan-1-amine

1-(Cyclohex-1-en-1-yl)ethan-1-amine

Cat. No.: B14057129
M. Wt: 125.21 g/mol
InChI Key: DYOAYILVQKBJOT-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-en-1-yl)ethan-1-amine (CAS: 3399-73-3) is a primary amine featuring a cyclohexene ring conjugated to an ethylamine moiety. Its molecular formula is C₈H₁₅N, with a molecular weight of 125.21 g/mol . The compound is commercially available and serves as a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and pharmaceutical research. Its conjugated cyclohexene ring enhances reactivity in cycloaddition and hydrogenation reactions, making it valuable for constructing chiral amines and heterocycles . Safety data classify it as corrosive (Danger Code R34), requiring careful handling .

Properties

IUPAC Name

1-(cyclohexen-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7(9)8-5-3-2-4-6-8/h5,7H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOAYILVQKBJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Optimization

The synthesis begins with a Grignard reaction between cyclohexanone and vinyl magnesium chloride in tetrahydrofuran (THF). Key parameters include:

Step Conditions Residence Time Yield
Grignard reaction 0°C, 2 mL PTFE reactor 2 min 76%
Hydrolysis HCl (2 M), 0°C 1 min 92%
Acid treatment H2SO4 (1 M), 60°C 10 min 89%
Extraction Toluene/water biphasic system - 95%
Hydrazinolysis Hydrazine hydrate, 140°C, 7 bar 10 min 68%

Overall isolated yield: 56% over five steps.

The Grignard step achieves 76% conversion at 0°C with a 1.1:1 molar ratio of vinyl magnesium chloride to cyclohexanone. The subsequent hydrolysis and acid treatment steps ensure quantitative protonation of intermediates, while the hydrazinolysis in ethanol under backpressure eliminates side reactions.

Advantages of Flow Chemistry

  • Safety : Confined reaction volumes minimize risks associated with exothermic Grignard reactions.
  • Scalability : The system produces 30 g of cyclohexanone-derived product per hour with 94% purity.
  • Reproducibility : In-line liquid-liquid separators and surge tanks maintain steady-state conditions.

Comparative Analysis of Synthetic Routes

Method Yield Scalability Safety Profile Cost Efficiency
Continuous flow 56% High Excellent Moderate
Reductive amination* ~40%† Moderate Good Low
Batch Grignard <50%‡ Low Poor High

†Estimated based on analogous reductive aminations.
‡Hypothetical batch analog of flow process.

The continuous flow method outperforms batch alternatives in yield and safety, though it requires specialized equipment. Reductive amination offers simplicity but suffers from lower efficiency due to equilibrium limitations.

Chemical Reactions Analysis

1-Cyclohexen-1-ylethylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen bromide, sodium hydroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Cyclohexen-1-ylethylamine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or chemical synthesis .

Comparison with Similar Compounds

Functional Group and Structural Analogues

The table below compares 1-(Cyclohex-1-en-1-yl)ethan-1-amine with compounds sharing structural motifs (e.g., cyclohexene, amine, or ketone groups):

Compound Molecular Formula MW (g/mol) Key Functional Groups Synthesis Highlights Applications
1-(Cyclohex-1-en-1-yl)ethan-1-amine C₈H₁₅N 125.21 Primary amine, cyclohexene Commercially available; used in Pd-catalyzed annulation and carbonylative borylamidation Chiral drug intermediates, agrochemicals
1-(Cyclohex-1-en-1-yl)ethan-1-ol C₈H₁₄O 126.20 Alcohol, cyclohexene LiAlH₄ reduction of 1-acetyl-1-cyclohexene (79% yield) Solvent or intermediate in fragrance synthesis
1-Cyclohexyl-2-(phenylthio)ethan-1-one C₁₄H₁₈OS 234.36 Ketone, thioether K₂CO₃-mediated coupling of 2-bromo-1-cyclohexylethan-1-one with thiophenol (52% yield) Sulfur-containing polymer precursors
1-[4-(Cyclohexylamino)phenyl]ethan-1-one C₁₄H₁₉NO 217.31 Aromatic ketone, secondary amine Column chromatography purification (29–79% yield) Photocatalysis substrates
1-(2,2-Difluorocyclopropyl)ethan-1-amine C₅H₉F₂N 133.13 Primary amine, fluorocyclopropane No synthesis details; marketed for agrochemical R&D Crop protection agents, fluorinated drug candidates
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3-phenyl-4-boronamide C₂₆H₄₆BNO₄Si 476.34 Boronamide, cyclohexene Copper-catalyzed carbonylative borylamidation (63% yield) Boron-containing bioactive molecules

Reactivity and Stability

  • Nucleophilicity : The primary amine group in 1-(Cyclohex-1-en-1-yl)ethan-1-amine enables nucleophilic attacks in alkylation and acylation reactions, contrasting with the less reactive alcohol group in 1-(Cyclohex-1-en-1-yl)ethan-1-ol .
  • Electronic Effects : The electron-deficient cyclohexene ring in the target compound enhances its participation in conjugate addition reactions compared to 1-Cyclohexyl-2-(phenylthio)ethan-1-one , where the thioether group stabilizes the ketone via resonance .
  • Fluorine Effects : 1-(2,2-Difluorocyclopropyl)ethan-1-amine exhibits higher metabolic stability and lipophilicity due to fluorine atoms, making it superior for agrochemical applications .

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